molecular formula C14H26N2O6 B12343052 tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

Cat. No.: B12343052
M. Wt: 318.37 g/mol
InChI Key: SRMNMWBLKXYQMP-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid is a compound that combines tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with formaldehyde to form an aminomethyl intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate .

Industrial Production Methods

Industrial production of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various substituted carbamates, amines, and oxides. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. These interactions are influenced by the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid is unique due to its specific combination of functional groups and its ability to form stable complexes with oxalic acid. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H26N2O6

Molecular Weight

318.37 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

InChI

InChI=1S/C12H24N2O2.C2H2O4/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)

InChI Key

SRMNMWBLKXYQMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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